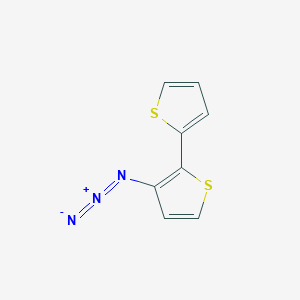

3-Azido-2,2'-bithiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

82080-28-2 |

|---|---|

Molecular Formula |

C8H5N3S2 |

Molecular Weight |

207.3 g/mol |

IUPAC Name |

3-azido-2-thiophen-2-ylthiophene |

InChI |

InChI=1S/C8H5N3S2/c9-11-10-6-3-5-13-8(6)7-2-1-4-12-7/h1-5H |

InChI Key |

XVCMSVUOCQUYOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=CS2)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Azido-2,2'-bithiophene: Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-2,2'-bithiophene is a heterocyclic organic compound that holds significant interest for researchers in organic synthesis and medicinal chemistry. Its structure, featuring a bithiophene backbone functionalized with an energetic azido group, makes it a versatile precursor for the synthesis of novel fused heterocyclic systems and a potential building block for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, with a focus on experimental details and potential applications.

Chemical Structure and Properties

The chemical structure of this compound consists of two thiophene rings linked at their 2-positions, with an azide group attached to the 3-position of one of the rings.

Molecular Formula: C₈H₅N₃S₂

Molecular Weight: 207.28 g/mol

While specific experimental data for this compound is not widely reported in publicly available literature, the properties can be inferred from related compounds and general chemical principles. The presence of the bithiophene core suggests a largely planar molecular geometry and potential for π-π stacking interactions in the solid state. The azido group is a high-energy functional group, making the compound thermally sensitive.

Table 1: Physicochemical Properties of this compound (Predicted and Inferred)

| Property | Value | Source/Basis |

| Melting Point | Not available | |

| Boiling Point | Decomposes upon heating | Inferred from the reactivity of similar azido-heterocycles. |

| Solubility | Likely soluble in common organic solvents like THF, DCM, and chloroform. | Based on the properties of the bithiophene core. |

Table 2: Spectroscopic Data of this compound (Predicted)

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons on the bithiophene core are expected in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants would depend on the specific substitution pattern and conformation. |

| ¹³C NMR | Aromatic carbons of the bithiophene rings would appear in the range of δ 120-140 ppm. The carbon attached to the azide group would be shifted downfield. |

| IR Spectroscopy | A strong, characteristic absorption band for the asymmetric stretching of the azide group is expected around 2100-2150 cm⁻¹. Other bands corresponding to C-H and C-S stretching and bending vibrations of the thiophene rings would also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 207. A prominent fragment corresponding to the loss of N₂ (M⁺ - 28) is a characteristic fragmentation pattern for azido compounds. |

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the searched literature, a plausible synthetic route can be constructed based on established organometallic and azide chemistry. The most likely pathway involves the conversion of a suitable precursor, 3-bromo-2,2'-bithiophene, into the target azide.

Proposed Synthetic Pathway:

An In-depth Technical Guide to the Physical and Chemical Properties of Functionalized Bithiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithiophene and its functionalized derivatives represent a pivotal class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, including materials science, organic electronics, and medicinal chemistry.[1][2] The inherent electronic properties of the bithiophene core, characterized by an electron-rich π-conjugated system, make it a versatile scaffold for the design of novel organic materials.[3][4] Functionalization of the bithiophene unit allows for the fine-tuning of its physical and chemical characteristics, leading to tailored applications ranging from organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) to promising therapeutic agents.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, physical properties, and chemical characteristics of functionalized bithiophenes, with a focus on their applications in drug development and materials science.

Synthesis of Functionalized Bithiophenes

The synthesis of functionalized bithiophenes can be achieved through various organic reactions, with cross-coupling reactions being among the most prevalent and effective methods. The versatility of the thiophene ring allows for functionalization at different positions, primarily the α-sites (2, 2', 5, 5') and β-sites (3, 3', 4, 4'), leading to a wide array of derivatives with distinct properties.[3][4]

A common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings.[7][8][9] For instance, the Suzuki coupling reaction can be employed to synthesize biaryl systems containing a bithiophene framework by reacting a brominated bithiophene derivative with a suitable boronic acid pinacol ester in the presence of a palladium catalyst like Pd(PPh3)4 and a base such as Cs2CO3.[8]

Another powerful technique is the Grignard reaction, which can be used for the synthesis of the bithiophene monomer itself. This involves the use of a nickel catalyst, such as Ni(dppp)Cl2, to facilitate the coupling of 2-bromothiophene.[10] Subsequent functionalization can then be carried out on the pre-formed bithiophene core.

The Vilsmeier-Haack reaction is a useful method for introducing formyl groups onto the bithiophene scaffold, which can then serve as a handle for further synthetic transformations.[7] Additionally, cycloaddition reactions have been utilized to construct more complex architectures incorporating the bithiophene motif.[1]

Experimental Workflow for Suzuki Cross-Coupling

Caption: Workflow for the synthesis of functionalized bithiophenes via Suzuki cross-coupling.

Physical and Photophysical Properties

The photophysical properties of functionalized bithiophenes are highly tunable, making them attractive for applications in organic light-emitting materials and chemosensors.[3][4] The absorption and emission wavelengths are significantly influenced by the nature and position of the functional groups attached to the bithiophene core.

Functional groups that extend the electron delocalization, such as electron-donating or electron-withdrawing groups, generally lead to a red-shift in the absorption and emission spectra.[3][4] The position of substitution also plays a role, although it has been suggested to have a lesser effect on the wavelengths compared to the nature of the functional group itself.[3][4] For instance, β-site functionalization has been explored as a means to expand the chemical space for bithiophene design.[3][4]

The fluorescence quantum yields of bithiophene derivatives can vary significantly. Generally, these compounds exhibit weak fluorescence, with 3,3'-substituted compounds often showing weaker emission than their 4,4'-analogs.[11] The conformation of the bithiophene rings, which can be influenced by the substituents, plays a crucial role in the excited state dynamics and, consequently, the fluorescence efficiency.

Table 1: Photophysical Properties of Selected Functionalized Bithiophenes

| Compound | Substitution Pattern | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Solvent | Reference |

| β-bithiophene (A1) | - | 293 | 420 | - | - | [4] |

| β-bithiophene (A2) | - | 290 | 413 | - | - | [4] |

| β-bithiophene (A3) | - | 307 | 429 | - | - | [4] |

| β-bithiophene (A4) | - | 320 | 436 | - | - | [4] |

| β-bithiophene (A6) | - | 331 | 437 | - | - | [4] |

| 4,4'-dialkyl-2,2'-bithiophene | 4,4'-dialkyl | ~300-310 | ~350-370 | Weak | n-hexane | [11] |

| 3,3'-dialkyl-2,2'-bithiophene | 3,3'-dialkyl | ~280-290 | ~350-370 | Weaker | n-hexane | [11] |

| 4,4'-dialkoxy-2,2'-bithiophene | 4,4'-dialkoxy | ~310-320 | ~360-380 | Weak | n-hexane | [11] |

| 3,3'-dialkoxy-2,2'-bithiophene | 3,3'-dialkoxy | ~290-300 | ~360-380 | Weaker | n-hexane | [11] |

| BBT-1 | 4,4′-bibenzo[c]thiophene | 359 | 400 | 0.41 | Toluene | [12] |

| BBT-2 | 1,1′-Si-4,4′-BBT | 366 | 411 | 0.41 | Toluene | [12] |

| BBT-3 | 1,1′,3,3′-Si-4,4′-BBT | 371 | 422 | 0.36 | Toluene | [12] |

Electrochemical Properties

The electrochemical behavior of functionalized bithiophenes is a key determinant of their suitability for applications in organic electronics. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be estimated from cyclic voltammetry measurements, dictate the charge injection and transport properties of these materials.

Substituents on the bithiophene core can significantly modulate the HOMO and LUMO energy levels.[4] Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level. This tunability allows for the design of materials with specific electronic properties for use in devices like organic solar cells and field-effect transistors.

The electrochemical properties are also influenced by the extent of π-conjugation, which is affected by the substitution pattern. For example, the extension of π-conjugation in bis(2,2′-bithiophene-5-yl)benzenes varies with the substitution mode (ortho, meta, or para), which in turn influences their electronic properties.[13]

Table 2: Electrochemical Properties of Selected Functionalized Bithiophenes

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Egel, eV) | Measurement Technique | Reference |

| BBT-1 | -5.70 | -2.54 | 3.16 | Cyclic Voltammetry | [12] |

| BBT-2 | -5.64 | -2.52 | 3.12 | Cyclic Voltammetry | [12] |

| BBT-3 | -5.59 | -2.50 | 3.09 | Cyclic Voltammetry | [12] |

| SBT-6 based dye | - | - | - | Cyclic Voltammetry | [14] |

Logic Diagram for Structure-Property Relationship

Caption: Relationship between the structure of functionalized bithiophenes and their properties.

Applications in Drug Development

The bithiophene scaffold is a recognized "privileged pharmacophore" in medicinal chemistry due to its presence in numerous biologically active compounds.[6] The ability to introduce a wide range of functional groups onto the bithiophene core allows for the optimization of pharmacological properties, such as binding affinity to biological targets and pharmacokinetic profiles.

Functionalized bithiophenes have been investigated for a variety of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.[5][15] For example, dicationic bithiophene derivatives have been shown to bind to the minor groove of DNA, exhibiting potent anticancer activity.[15] The introduction of nitrile groups can serve as a precursor for the synthesis of diamidine-containing molecules with antimicrobial properties.[7]

The development of synthetic routes to novel bithiophene-substituted heterocycles is an active area of research, aiming to expand the chemical diversity available for drug discovery programs.[7]

Experimental Protocols

General Procedure for the Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling[8]

-

Reactant Preparation: To a flame-dried reaction vessel, add the bromide derivative (1 equivalent), the boronic acid pinacol ester (1.4 equivalents), Pd(PPh3)4 (0.18 equivalents), and Cs2CO3 (1.4 equivalents).

-

Inert Atmosphere: Fit the reaction vessel with a septum, evacuate the vessel, and back-fill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add dry N,N-dimethylformamide (DMF) to the reaction vessel via syringe.

-

Reaction: Stir the reaction mixture at 80 °C in an oil bath for 5 hours under an argon atmosphere.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane (DCM) and pour it into water.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with water (4 x 20 mL).

-

Dry the combined organic phase over anhydrous Na2SO4.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

General Procedure for Vilsmeier-Haack Formylation[7][16]

-

Reagent Preparation: In a flask, cool phosphorus oxychloride (POCl3) in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF) to the cooled POCl3 with stirring. Allow the mixture to warm to room temperature.

-

Substrate Addition: Add the bithiophene derivative to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture at 90 °C for 1.5 hours.

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Carefully pour the mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., NaOH solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or column chromatography.

Conclusion

Functionalized bithiophenes are a remarkable class of compounds with a rich and tunable chemistry. The ability to modify their physical and chemical properties through targeted functionalization has led to their successful application in a diverse range of fields, from high-performance organic electronics to the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, coupled with a fundamental understanding of the structure-property relationships, provide a solid foundation for researchers and scientists to explore the full potential of this versatile molecular scaffold. Continued research into novel synthetic routes and the biological activities of new derivatives will undoubtedly unlock further exciting applications for functionalized bithiophenes in the future.

References

- 1. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. | Semantic Scholar [semanticscholar.org]

- 7. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photophysical properties of bis(2,2′-bithiophene-5-yl)benzenes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

In-depth Technical Guide: Thermal Stability and Decomposition of Azido-Thiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition pathways of azido-thiophene compounds. Understanding these properties is critical for the safe handling, processing, and application of these compounds in various fields, including pharmaceuticals and materials science. This document summarizes key quantitative thermal analysis data, details relevant experimental methodologies, and visualizes proposed decomposition mechanisms.

Thermal Stability of Azido-Thiophene Derivatives

The thermal stability of azido-thiophene compounds is significantly influenced by the position of the azido group on the thiophene ring and the nature of other substituents. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to evaluate these properties. DSC measures the heat flow associated with thermal transitions, such as melting and decomposition, while TGA tracks mass loss as a function of temperature.

Quantitative Thermal Analysis Data

The following table summarizes available DSC data for a selection of azido-thiophene derivatives, providing insights into their thermal behavior.

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Decomposition Peak (°C) | Decomposition Enthalpy (J/g) | Reference |

| Thiophene-2-carbonyl azide | 39.0 | 91 | 119 | -72.9 | [1] |

| 5-Methylthiophene-2-carbonyl azide | 59.9 | 107 | 134 | - | [1] |

| 5-(Trimethylsilyl)thiophene-2-carbonyl azide | - | 111 | 137 | - | [1] |

| 4-Azido-2-chloro-3-phenylquinoline* | 102.8 | - | 178.3 | -990 | [2] |

Note: While not a simple thiophene, this quinoline derivative containing a fused thiophene-like ring system provides relevant data on the thermal behavior of a complex heterocyclic azide.

The data indicates that the decomposition of these carbonyl azides generally initiates at temperatures above 90°C, with peak decomposition occurring between 119°C and 137°C. The decomposition is an exothermic process, as indicated by the negative enthalpy values.

Experimental Protocols for Thermal Analysis

Standardized methods are crucial for obtaining reliable and comparable thermal analysis data. The following sections outline typical experimental procedures for DSC and TGA of energetic materials like azido-thiophene compounds.

Differential Scanning Calorimetry (DSC)

DSC experiments are typically performed to determine melting points, decomposition temperatures, and reaction enthalpies.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum crucible. For energetic materials, it is often recommended to use hermetically sealed crucibles with a pinhole lid to allow for the controlled release of gaseous decomposition products.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

Experimental Conditions: The sample is heated at a constant rate, typically between 2 and 10 °C/min, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. A reference crucible (usually empty) is heated simultaneously.[2]

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the exothermic peak. The peak temperature represents the point of maximum decomposition rate. The area under the exothermic peak is integrated to calculate the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition profile of a material by monitoring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA balance is calibrated to ensure accurate mass measurements.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (inert or oxidative).

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of mass loss.

Decomposition Pathways of Azido-Thiophene Compounds

The thermal decomposition of azido-thiophenes typically proceeds through the initial loss of a dinitrogen molecule (N₂) to form a highly reactive thienylnitrene intermediate. The subsequent fate of this nitrene determines the final product distribution and is highly dependent on the substitution pattern of the thiophene ring.

General Decomposition Mechanism

The initial step in the thermolysis of an azido-thiophene is the extrusion of nitrogen gas to generate a singlet thienylnitrene. This nitrene can then undergo several transformations, including intersystem crossing to the triplet state, intramolecular cyclization, or rearrangement.

Caption: General decomposition pathway of azido-thiophene compounds.

Decomposition of 2-Azidothiophene Derivatives

In the case of 2-azidothiophenes, the resulting 2-thienylnitrene can undergo ring-opening to form a reactive intermediate which can then cyclize to yield various products. For example, the thermolysis of certain 2-azidobenzo[b]thiophenes can lead to the formation of thiochroman-4-carbonitriles.[3]

Decomposition of 3-Azidothiophene Derivatives with Neighboring Groups

The presence of neighboring groups can significantly influence the decomposition pathway. For instance, 3-azidothiophenes with adjacent vinyl substituents can undergo intramolecular cyclization upon thermolysis to form fused pyrrole products.[4] This proceeds through the formation of a 2H-pyrrole intermediate which then aromatizes.

Caption: Cyclization pathway of a 3-azido-2-vinylthiophene derivative.

Experimental Workflow for Thermal Stability Assessment

A systematic workflow is essential for the comprehensive evaluation of the thermal stability of newly synthesized azido-thiophene compounds.

Caption: Experimental workflow for thermal stability assessment.

This workflow ensures that a thorough understanding of the thermal properties, from initial screening to kinetic analysis and mechanistic interpretation, is achieved. This information is vital for the safe scale-up of synthetic procedures and for defining the operational limits of these compounds in their intended applications.

References

An In-depth Technical Guide to Click Chemistry with Azido-Heterocycles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry, with a specific focus on its application with azido-heterocycles. It covers the fundamental principles, key reaction types, quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Introduction to Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, high-yielding, and modular, forming stable products with minimal byproducts.[1] These reactions are often bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. The quintessential click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[2] The significance of this field was highlighted by the 2022 Nobel Prize in Chemistry awarded to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless for their work on click chemistry and bioorthogonal chemistry.[1]

Heterocyclic compounds are integral to pharmaceuticals and biologically active molecules. The incorporation of an azide group onto a heterocyclic scaffold allows for its efficient and specific modification using click chemistry, enabling applications in drug discovery, bioconjugation, and materials science.

Core Principles of Click Chemistry

For a reaction to be considered a "click" reaction, it should ideally possess the following characteristics:

-

Modularity and Wide Scope: The reaction should be applicable to a broad range of starting materials.

-

High Yields: The reaction should proceed to completion or near completion, providing excellent yields of the desired product.

-

Stereospecificity: The reaction should produce a single, well-defined stereoisomer.

-

Simple Reaction Conditions: The reaction should be insensitive to oxygen and water, and ideally proceed under mild, easily achievable conditions.[3]

-

Benign Solvents: The use of environmentally friendly or easily removable solvents, such as water, is preferred.

-

Easy Product Isolation: Purification should be straightforward, often not requiring chromatography.

Key Click Reactions with Azido-Heterocycles

The two most prominent click reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). A ruthenium-catalyzed variant (RuAAC) offers complementary regioselectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal click reaction, involving the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[2] The reaction is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers.[4]

Reaction Mechanism:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed by Carolyn Bertozzi, SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a toxic copper catalyst and making it ideal for in vivo applications.[5]

Reaction Mechanism:

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC provides a complementary method to CuAAC, selectively producing the 1,5-disubstituted 1,2,3-triazole isomer.[6] This reaction is catalyzed by ruthenium complexes, such as [Cp*RuCl], and is also effective with internal alkynes, leading to fully substituted triazoles.[4]

Reaction Mechanism:

Quantitative Data

The efficiency of click reactions with azido-heterocycles is influenced by the nature of the heterocycle, the alkyne, the catalyst, and the reaction conditions. The following tables summarize representative quantitative data.

Table 1: CuAAC of Azido-Heterocycles with Terminal Alkynes

| Azido-Heterocycle | Alkyne | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| O-propargyl-6-phenyl-2-(trifluoromethyl)quinoline | p-Iodophenyl azide | Cu(OAc)₂·H₂O (5) | Methanol | 60 | 3.5 | 89 | [3] |

| O-propargyl-6-phenyl-2-(trifluoromethyl)quinoline | p-Bromophenyl azide | Cu(OAc)₂·H₂O (5) | Methanol | 60 | 3.5 | 72 | [3] |

| O-propargyl-6-phenyl-2-(trifluoromethyl)quinoline | Phenyl azide | Cu(OAc)₂·H₂O (5) | Methanol | 60 | Overnight | 75 | [3] |

| Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5) | Neat | RT | 5 min | >99 | [3] |

Table 2: SPAAC Reaction Rates of Azides with Cyclooctynes

| Azide | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |

| Benzyl azide | DIBO | 0.3 | Methanol | 25 | [7] |

| Benzyl azide | DIFO | 0.08 | CD₃CN | 25 | [1] |

| Benzyl azide | BCN | 2.2 x 10⁻³ | DMSO-d₆ | 25 | |

| Benzyl azide | [11+1]CPP | 4.5 x 10⁻⁴ | DMSO-d₆ | 25 | [8] |

| PhOCF₂CF₂N₃ | BCN | ~0.8 | THF:Water (9:1) | RT | |

| PhOCF₂CF₂N₃ | DIBAC | ~0.006 | THF:Water (9:1) | RT | [9] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of click chemistry. Below are representative protocols for the synthesis of an azido-heterocycle and its subsequent click reactions.

Synthesis of 3-Azido-indole

This protocol describes a metal-free, regioselective C-3 azidation of indole.[10]

Materials:

-

Indole

-

Iodine (I₂)

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of indole (1 mmol) in DMSO (3 mL), add sodium azide (2 mmol) and iodine (1.2 mmol).

-

Stir the reaction mixture at room temperature for the specified time (typically a few hours, monitor by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-azido-indole.

General Protocol for CuAAC Reaction

This is a general procedure for the copper(I)-catalyzed cycloaddition of an azido-heterocycle with a terminal alkyne.[11][12]

Materials:

-

Azido-heterocycle

-

Terminal alkyne

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Buffer (e.g., phosphate-buffered saline, PBS) or solvent (e.g., t-BuOH/H₂O)

Procedure:

-

In a microcentrifuge tube, dissolve the azido-heterocycle and the terminal alkyne in the chosen buffer or solvent system.

-

Prepare a premixed solution of CuSO₄ and the ligand (e.g., THPTA in a 1:5 molar ratio to copper).

-

Add the copper/ligand solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically a 5-10 fold excess over copper).

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.

-

The product can be isolated by precipitation, extraction, or chromatography depending on its properties.

General Protocol for RuAAC Reaction

This protocol describes the ruthenium-catalyzed cycloaddition to form a 1,5-disubstituted triazole.[13]

Materials:

-

Azido-heterocycle

-

Terminal alkyne

-

Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]

-

1,2-Dichloroethane (DCE), degassed

-

Argon atmosphere

Procedure:

-

In a flask under an argon atmosphere, dissolve the azido-heterocycle and the terminal alkyne in degassed DCE.

-

Heat the solution to the desired temperature (e.g., 45 °C).

-

In a separate vial, dissolve the Cp*RuCl(COD) catalyst in a small amount of degassed DCE.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 30-60 minutes.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

Conclusion

Click chemistry, particularly with azido-heterocycles, offers a powerful and versatile toolkit for chemists in academia and industry. The high efficiency, selectivity, and biocompatibility of these reactions have made them indispensable for the synthesis of complex molecules, the development of new therapeutics, and the study of biological systems. This guide provides the foundational knowledge and practical details necessary for researchers to effectively utilize this transformative chemical technology.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. I2-mediated regioselective C-3 azidation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. jenabioscience.com [jenabioscience.com]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regioselective Synthesis of Substituted 2,2'-Bithiophenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the regioselective synthesis of substituted 2,2'-bithiophenes. These compounds are of significant interest in materials science and drug development due to their unique electronic and biological properties. This document details key synthetic strategies, including transition metal-catalyzed cross-coupling reactions and ring-closure methods, with a focus on experimental protocols and quantitative data to aid in the practical application of these techniques.

Introduction to 2,2'-Bithiophene Synthesis

Substituted 2,2'-bithiophenes are crucial building blocks in the development of organic semiconductors, polymers, and pharmaceutically active compounds. The precise control of substituent placement on the thiophene rings, known as regioselectivity, is paramount as it directly influences the material's properties and the biological activity of the molecule. The primary strategies for constructing these frameworks can be broadly categorized into two approaches: the "building blocks" approach, which involves the coupling of pre-functionalized thiophene rings, and the "ring closure" approach, where one of the thiophene rings is constructed onto another.

This guide will delve into the most prevalent and effective methods, providing detailed experimental protocols and comparative data to assist researchers in selecting the optimal synthetic route for their target molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern organic synthesis and are widely employed for the construction of C-C bonds between two thiophene rings. The most prominent methods include Stille, Suzuki-Miyaura, Kumada, and direct C-H arylation couplings.

Stille Cross-Coupling

The Stille reaction involves the coupling of an organotin reagent (organostannane) with an organic halide in the presence of a palladium catalyst.[1] This method is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.[1][2]

Experimental Protocol: Synthesis of a Substituted 2,2'-Bithiophene via Stille Coupling

A general procedure for the Stille coupling of a substituted 2-(tributylstannyl)thiophene with a substituted 2-bromothiophene is as follows:

-

To a solution of the aryl iodide (1.5 mmol) in diethyl ether (5 mL), add tri-2-furylphosphine (9.3 mg, 0.04 mmol) and Pd2(dba)3 (9.2 mg, 0.01 mmol).

-

Stir the solution at room temperature for 15 minutes.

-

Add Me3SnCl (0.06 mL of a 1 M solution in THF, 0.06 mmol), aqueous KF (0.1743 g in 1 mL H2O, 3 mmol), TBAF (1 drop of a 1 M solution in THF, ~0.8 mol %), and PdCl2(PPh3)2 (7.0 mg, 0.01 mmol).

-

Heat the solution to reflux.

-

A solution of the alkyne (1 mmol) and polymethylhydrosiloxane (PMHS) (0.09 mL, 1.5 mmol) in diethyl ether (4 mL) is added via a syringe pump over 11 hours.

-

After the addition is complete, the reaction mixture is cooled to room temperature.

-

The phases are separated, and the organic layer is washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography to yield the desired 2,2'-bithiophene derivative.[3]

| Catalyst | Ligand | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd2(dba)3 / PdCl2(PPh3)2 | Tri-2-furylphosphine | KF, TBAF | Et2O | Reflux | 11 | - | [3] |

| Pd(PPh3)4 | - | - | Toluene | 120 | 6 | 72 | [SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC] |

| PdCl2(dppf) | dppf | - | Toluene | 110 | 24 | 85 | [Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC - NIH] |

Table 1: Representative Conditions for Stille Coupling in 2,2'-Bithiophene Synthesis.

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method that employs an organoboron reagent (boronic acid or ester) and an organic halide, catalyzed by a palladium complex in the presence of a base.[4] Its advantages include the low toxicity and high stability of the boron reagents.[4]

Experimental Protocol: Synthesis of a 2,2'-Bithiophene via Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a 2-thienylboronic acid with a 2-bromothiophene is as follows:

-

In a reaction vessel, combine the 2-bromothiophene derivative (1.0 eq.), the 2-thienylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl2 (0.03-0.1 eq.), and a base like Na2CO3 or K2CO3 (2.0-3.0 eq.).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (usually 2-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired substituted 2,2'-bithiophene.[5][6]

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl2 | dppf | Na3PO4 | Dioxane/H2O | 100 | - | 77 | [6] |

| Pd(PPh3)4 | PPh3 | K2CO3 | Toluene | 100 | - | 95 | [5] |

| Pd(OAc)2 | - | Amberlite IRA-400(OH) | H2O/Ethanol | 60 | 1-2 | - | [2] |

Table 2: Representative Conditions for Suzuki-Miyaura Coupling in 2,2'-Bithiophene Synthesis.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kumada Cross-Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and an organic halide as the electrophile, typically catalyzed by nickel or palladium complexes.[7] This method is one of the earliest developed cross-coupling reactions.[7]

Experimental Protocol: Synthesis of a 2,2'-Bithiophene via Kumada Coupling

A general procedure for the Kumada coupling of a 2-thienylmagnesium bromide with a 2-bromothiophene is as follows:

-

Prepare the Grignard reagent by reacting the appropriate bromothiophene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

In a separate flask, dissolve the other 2-bromothiophene derivative and the nickel or palladium catalyst (e.g., Ni(dppp)Cl2 or Pd(dppf)Cl2) in an anhydrous ether solvent under an inert atmosphere.

-

Cool the catalyst solution to 0 °C and slowly add the freshly prepared Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-24 hours).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the substituted 2,2'-bithiophene.[8][9]

| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ni(dppp)Cl2 | THF | Room Temp | 24 | low | [9] |

| PdCl2(dppf) | Et2O | Room Temp | 18 | - | [Kumada Coupling - NROChemistry] |

| Ni(acac)2 | Diethylether | Room Temp | 1 | 12.7 (after 1h) | [8] |

Table 3: Representative Conditions for Kumada Coupling in 2,2'-Bithiophene Synthesis.

Figure 3: Catalytic cycle of the Kumada cross-coupling reaction.

Direct C-H Arylation

Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners, making it a more atom-economical approach.[10] This reaction typically involves the coupling of an aryl halide with an unactivated C-H bond of a thiophene ring, catalyzed by a palladium complex.

Experimental Protocol: Synthesis of a 2,2'-Bithiophene via Direct C-H Arylation

A general procedure for the direct C-H arylation of a thiophene with a 2-bromothiophene is as follows:

-

In a reaction vessel, combine the thiophene derivative (often used in excess), the 2-bromothiophene (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)2), a ligand if required (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., K2CO3, KOAc, or Cs2CO3).

-

Add a high-boiling polar aprotic solvent such as DMAc or NMP.

-

Degas the mixture and heat it to a high temperature (typically 100-150 °C) under an inert atmosphere.

-

Stir the reaction for the specified duration (often several hours to a day).

-

Monitor the reaction's progress using TLC or GC-MS.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to isolate the substituted 2,2'-bithiophene.[10][11]

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)2 | - | K2CO3 | DMAc | 150 | 3 | 91 | [10] |

| Pd(OAc)2 | P(t-Bu)2MeHBF4 | K2CO3 | Toluene | 110 | 24 | 26 | [11] |

| Pd(OAc)2 | - | KOAc | DMAc | 130 | 20 | 78 | [Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst] |

Table 4: Representative Conditions for Direct C-H Arylation in 2,2'-Bithiophene Synthesis.

Figure 4: Catalytic cycle of the Direct C-H Arylation reaction.

Ring Closure Approach: The Fiesselmann Thiophene Synthesis

An alternative to coupling pre-formed thiophene rings is the construction of one thiophene ring onto another functionalized molecule. The Fiesselmann synthesis is a classic example, involving the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or 1,3-dicarbonyl compounds.

Experimental Protocol: Fiesselmann Thiophene Synthesis

A general procedure for the Fiesselmann synthesis is as follows:

-

In a suitable reaction vessel, dissolve the α,β-acetylenic ester or 1,3-dicarbonyl compound in a solvent such as methanol or ethanol.

-

Add the thioglycolic acid derivative (e.g., methyl thioglycolate).

-

Add a base, such as sodium methoxide or potassium hydroxide, to catalyze the condensation and subsequent cyclization.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

| Starting Materials | Base | Solvent | Temp. | Time | Product | Yield (%) | Reference |

| α,β-acetylenic ester, thioglycolic acid | Base | - | - | - | 3-hydroxy-2-thiophenecarboxylic acid derivative | - | |

| β-ketoester, thioglycolic acid | KOH | Alcohol | - | - | Monoadduct | - |

Table 5: Representative Conditions for Fiesselmann Thiophene Synthesis.

Figure 5: Workflow for the Fiesselmann Thiophene Synthesis.

Conclusion

The regioselective synthesis of substituted 2,2'-bithiophenes can be achieved through a variety of powerful synthetic methodologies. Transition metal-catalyzed cross-coupling reactions, including Stille, Suzuki-Miyaura, Kumada, and direct C-H arylation, offer a versatile "building blocks" approach with varying degrees of functional group tolerance, reagent toxicity, and reaction conditions. The "ring closure" strategy, exemplified by the Fiesselmann synthesis, provides an alternative route to construct the bithiophene core. The choice of the most appropriate method will depend on the specific substitution pattern desired, the availability of starting materials, and the functional groups present in the target molecule. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to make informed decisions in the synthesis of this important class of compounds.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]

- 9. research.rug.nl [research.rug.nl]

- 10. Synthesis of Thiophene- and Bithiophene-Based Alternating Copolymers via Pd-Catalyzed Direct C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Computational Analysis of 3-Azido-2,2'-bithiophene's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methodologies used to analyze the electronic structure of 3-Azido-2,2'-bithiophene. The introduction of an azido functional group to the bithiophene backbone offers a versatile platform for further chemical modifications, such as "click" chemistry, and for tuning the optoelectronic properties of the material. Understanding the electronic structure of this molecule is paramount for its application in organic electronics, sensor technology, and as a building block in medicinal chemistry. This document outlines the theoretical framework, computational protocols, and expected electronic properties based on established computational chemistry techniques.

Theoretical Framework and Computational Approach

The electronic structure of this compound is effectively investigated using Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT, particularly with the B3LYP hybrid functional, has been shown to provide a good balance between accuracy and computational cost for thiophene-based compounds and organic azides. The selection of an appropriate basis set, such as the Pople-style 6-311+G(d,p), is crucial for accurately describing the electron distribution, especially for the diffuse electrons of the azide group and the sulfur atoms.

The computational workflow for analyzing the electronic structure of this compound typically involves a series of sequential calculations. This process begins with the optimization of the molecule's geometry to find its most stable energetic conformation. Following this, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. Finally, various electronic properties are calculated from this optimized geometry.

Safety and Handling Precautions for Organic Azides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organic azides are exceptionally versatile functional groups with widespread applications in chemical synthesis, drug discovery, and materials science. Their utility, particularly in popular reactions like the azide-alkyne cycloaddition ("click chemistry") and the Staudinger ligation, has led to their increased use in research and development laboratories. However, the energetic nature of the azide moiety necessitates a thorough understanding of their potential hazards and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for organic azides, targeted at professionals working in a laboratory setting.

Understanding the Hazards of Organic Azides

Organic azides are energetic compounds that can decompose rapidly, and sometimes explosively, when subjected to external stimuli such as heat, light, shock, or friction. The primary hazards associated with organic azides are their potential for explosive decomposition and their toxicity.

1.1. Explosive Decomposition

The decomposition of an organic azide results in the liberation of nitrogen gas (N₂), a very stable molecule. This process is highly exothermic and can lead to a rapid increase in pressure, resulting in an explosion. The primary factors influencing the stability of an organic azide are its molecular structure and the presence of other energetic functional groups.

1.2. Toxicity

The azide ion (N₃⁻) is toxic and has a toxicity profile similar to that of cyanide, inhibiting cellular respiration. Sodium azide, a common reagent for introducing the azide functionality, is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Organic azides can also be toxic, and care should be taken to avoid exposure. Symptoms of azide exposure can include eye and skin irritation, dizziness, weakness, low blood pressure, and respiratory failure.

Stability Assessment of Organic Azides

Before synthesizing or handling a novel organic azide, a thorough risk assessment must be conducted to evaluate its stability. Two widely accepted empirical rules are used to predict the potential instability of organic azides: the Carbon to Nitrogen (C/N) ratio and the "Rule of Six".

2.1. Carbon to Nitrogen (C/N) Ratio

This rule considers the ratio of carbon atoms to nitrogen atoms in the molecule. A lower C/N ratio generally indicates a higher risk of explosive decomposition.

| C/N Ratio Category | Stability and Handling Recommendations | Maximum Scale |

| < 1 | Extremely unstable. Should never be isolated. Synthesize only as a transient intermediate in situ and as the limiting reagent. | < 1 g |

| 1 to 3 | Potentially explosive. Can be synthesized and handled with extreme caution. Store as a dilute solution (< 1 M) at low temperatures (in a refrigerator or freezer). | < 5 g |

| > 3 | Generally considered safe to handle in larger quantities with standard precautions. | Up to 20 g (for n-nonyl azide, C/N = 3) |

2.2. The Rule of Six

This rule states that for a molecule to be considered relatively safe, there should be at least six carbon atoms (or other atoms of similar size) for every energetic functional group (e.g., azide, nitro, peroxide, diazo). This provides sufficient "dilution" of the energetic group within the molecule, reducing its sensitivity.

Logical Workflow for Stability Assessment

Caption: Decision tree for assessing the stability of organic azides.

Safe Handling and Laboratory Practices

Strict adherence to established safety protocols is paramount when working with organic azides.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields are the minimum requirement. For reactions with a higher risk of explosion, a face shield should be worn in addition to safety glasses.

-

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.

-

Body Protection: A flame-resistant lab coat should be worn at all times.

3.2. Engineering Controls

-

Fume Hood: All work with organic azides should be conducted in a certified chemical fume hood to minimize inhalation exposure and to provide containment in case of an incident.

-

Blast Shield: For reactions involving potentially unstable azides or when working on a larger scale, a blast shield should be used within the fume hood.

3.3. General Handling Precautions

-

Avoid Incompatible Materials:

-

Acids: Do not mix azides with acids, as this can generate the highly toxic and explosive hydrazoic acid (HN₃).

-

Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can form highly shock-sensitive and explosive metal azides.

-

Halogenated Solvents: Never use halogenated solvents such as dichloromethane or chloroform as reaction media with azides. This can lead to the formation of extremely unstable di- and tri-azidomethane.

-

Strong Oxidizing and Reducing Agents: Exercise caution when using strong oxidizing or reducing agents in the presence of azides.

-

-

Avoid Physical Stress:

-

Shock and Friction: Do not subject organic azides to shock or friction. Avoid using ground glass joints and metal spatulas for handling solid azides. Use Teflon or plastic spatulas instead.

-

Heat and Light: Protect organic azides from heat and light, as these can promote decomposition.

-

-

Scale: Always start with small-scale reactions to assess the behavior of a new azide before scaling up.

Experimental Protocols

4.1. Synthesis of a Primary Alkyl Azide (1-Azidononane)

This protocol describes the synthesis of 1-azidononane, an example of an organic azide with a C/N ratio of 3, from 1-bromononane.

Materials:

-

1-bromononane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromononane (1.0 eq) in DMF.

-

Addition of Sodium Azide: Carefully add sodium azide (1.5 eq) to the solution in portions. Caution: Sodium azide is highly toxic. Handle with appropriate PPE in a fume hood.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Caution: Do not heat the solution during concentration.

-

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary. Avoid distillation for purification of organic azides.

4.2. Staudinger Reduction of an Aryl Azide

This protocol describes the reduction of an aryl azide to the corresponding amine using triphenylphosphine.

Materials:

-

Aryl azide

-

Triphenylphosphine

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve the aryl azide (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Addition of Triphenylphosphine: Add triphenylphosphine (1.1 eq) to the solution at room temperature. Effervescence (evolution of N₂) should be observed.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up:

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

-

Purification: The crude amine can be purified by column chromatography. The triphenylphosphine oxide byproduct can often be removed by crystallization.

4.3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the "click" reaction between an organic azide and a terminal alkyne.

Materials:

-

Organic azide

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

Procedure:

-

Reaction Setup: In a vial, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Work-up:

-

Dilute the reaction mixture with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

-

Purification: The triazole product can be purified by column chromatography or recrystallization.

Quantitative Analysis and Characterization

5.1. Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

DSC is a key technique for assessing the thermal stability of organic azides by measuring the heat flow into or out of a sample as a function of temperature.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the organic azide (typically 1-5 mg) into a high-pressure DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) to a final temperature above the decomposition point.

-

-

Data Analysis:

-

The DSC thermogram will show an exothermic peak corresponding to the decomposition of the azide.

-

Determine the onset temperature of decomposition (Tonset) and the peak maximum temperature (Tpeak). These values provide an indication of the thermal stability.

-

The area under the peak can be integrated to determine the enthalpy of decomposition (ΔHd).

-

Table of Thermal Decomposition Data for Selected Organic Azides

| Organic Azide | Tonset (°C) | ΔHd (kJ/mol) |

| Phenyl azide | ~160 | -188 |

| Benzyl azide | ~190 | -209 |

| 1-Azidoadamantane | ~210 | -155 |

| p-Toluenesulfonyl azide | ~120 | -201 |

Note: These values are approximate and can vary depending on the experimental conditions.

5.2. Impact Sensitivity Testing

Impact sensitivity is a measure of the likelihood of an explosive material to detonate upon impact. The BAM fallhammer is a common apparatus for this test.

Experimental Protocol (Conceptual):

-

Sample Preparation: A small, precise amount of the solid organic azide is placed in the sample holder of the impact apparatus.

-

Test Procedure: A drop-weight of a known mass is released from a specific height, impacting the sample.

-

Observation: The outcome is observed for any signs of reaction (e.g., flash, smoke, sound).

-

Data Analysis: The Bruceton "up-and-down" method is typically used to determine the height at which there is a 50% probability of initiation (H₅₀). This is then converted to an impact energy (Joules).

Table of Impact Sensitivity Data for Selected Azides

| Compound | Impact Energy (J) |

| Lead(II) azide | 2.5 - 4 |

| Silver azide | 4 - 8 |

| RDX (for comparison) | 7.5 |

Note: Data for organic azides is less standardized. Generally, low molecular weight and high nitrogen content organic azides are more sensitive.

Storage and Waste Disposal

6.1. Storage

-

Store organic azides in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition.

-

Store in a secondary container.

-

Clearly label all containers with the name of the compound and appropriate hazard warnings.

-

Do not store azides in containers with metal caps or on metal shelves.

6.2. Waste Disposal

-

Never dispose of azides down the drain. Azides can react with metal plumbing to form highly explosive heavy metal azides.

-

All azide-containing waste must be collected in a designated, clearly labeled waste container.

-

Do not mix azide waste with acidic waste.

-

Before disposal, organic azides should be converted to a more stable derivative, such as an amine, through a reaction like the Staudinger reduction.

Workflow for Organic Azide Waste Disposal

Caption: A workflow for the safe disposal of organic azide waste.

Emergency Procedures

7.1. Spills

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Carefully sweep the material into a non-metal container.

-

Decontaminate the area with a suitable solvent.

-

Dispose of the contaminated materials as hazardous waste.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert your supervisor and institutional Environmental Health and Safety (EHS) department.

-

Prevent entry to the area.

-

7.2. Personal Exposure

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately. Seek medical attention.

-

Ingestion: Seek immediate medical attention. Do not induce vomiting.

Conclusion

Organic azides are invaluable tools in modern chemical research. However, their energetic nature demands respect and a commitment to safe laboratory practices. By understanding the hazards, conducting thorough stability assessments, utilizing appropriate engineering controls and PPE, and following established protocols for handling, storage, and disposal, researchers can safely harness the synthetic power of organic azides. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any azide-containing compound before beginning work.

Solubility Profile of 3-Azido-2,2'-bithiophene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Azido-2,2'-bithiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines theoretical principles with qualitative assessments based on the parent molecule, 2,2'-bithiophene, and related thiophene derivatives. Furthermore, it offers a standardized experimental protocol for determining the precise solubility of this compound in various organic solvents.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure. Aromatic heterocyclic compounds like 2,2'-bithiophene are generally nonpolar to weakly polar and thus tend to dissolve in nonpolar or moderately polar organic solvents. The introduction of a functional group, such as the azido (-N₃) group in this compound, can influence the molecule's overall polarity and, consequently, its solubility profile.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in common organic solvents. This information is inferred and should be confirmed by experimental determination.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Nonpolar Solvents | |||

| Hexane | C₆H₁₄ | Nonpolar | Likely Soluble |

| Toluene | C₇H₈ | Nonpolar | Likely Soluble |

| Benzene | C₆H₆ | Nonpolar | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble[1][2] |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Likely Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Likely Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Likely Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Likely Soluble |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | Polar Protic | Soluble[2][3] |

| Methanol | CH₃OH | Polar Protic | Likely Soluble |

| Water | H₂O | Polar Protic | Insoluble[1][2][3][4][5] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of an organic compound in a given solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration, indicating a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100mL or other appropriate units.

-

-

Chromatographic or Spectroscopic Analysis (preferred method):

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC with a UV detector or UV-Vis spectrophotometry).

-

Construct a calibration curve from the data of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution.

-

Logical Workflow: Synthesis of an Azido-Bithiophene Derivative

While a specific signaling pathway involving this compound is not defined, a logical workflow for its synthesis can be visualized. The following diagram illustrates a representative synthetic route for an azido-bithiophene, which typically involves the formation of the bithiophene core followed by the introduction of the azide group.

This diagram outlines a general two-stage process. The first stage involves the synthesis of the 2,2'-bithiophene core structure, often through a metal-catalyzed cross-coupling reaction. The second stage focuses on the introduction of the azide functional group, typically via a halogenated intermediate followed by nucleophilic substitution with an azide salt like sodium azide.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2,2'-Bithiophene|lookchem [lookchem.com]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azido-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction is celebrated for its high yield, broad scope, and the formation of only benign byproducts.[1] The CuAAC reaction is particularly valuable in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.[2][3] The reaction involves the coupling of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage, catalyzed by a copper(I) species.[3][4]

These application notes provide a detailed protocol for the CuAAC reaction utilizing 3-Azido-2,2'-bithiophene, a heterocyclic azide of interest in the development of novel therapeutic agents and functional materials. The bithiophene moiety is a key structural feature in many electronically active organic materials and biologically active compounds.

Reaction Principle

The CuAAC reaction proceeds via a mechanism that is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4][5][6] The presence of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the reaction rate and prevent catalyst disproportionation.[7] The proposed mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring that ultimately leads to the triazole product.[4][]

Experimental Protocol

This protocol outlines a general procedure for the copper-catalyzed cycloaddition of this compound with a generic terminal alkyne. Researchers should optimize the reaction conditions for their specific alkyne substrate.

Materials:

-

This compound

-

Terminal alkyne of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

-

Solvent (e.g., a mixture of water and a co-solvent like t-BuOH, DMSO, or DMF)

-

Phosphate-buffered saline (PBS) or other appropriate buffer for biological applications

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Reaction vial or flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Purification system (e.g., column chromatography, preparative TLC, or HPLC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 200 mM stock solution of THPTA ligand in deionized water (if used).[7]

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

-

Reaction Setup:

-

In a reaction vial, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH/H₂O).

-

If using a ligand, add the THPTA solution (typically in a 1:2 molar ratio with CuSO₄).[7]

-

Add the CuSO₄ stock solution to the reaction mixture (typically 1-5 mol% relative to the limiting reagent).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% or in slight excess to the copper catalyst).[7]

-

-

Reaction Monitoring:

-

Stir the reaction mixture vigorously at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1-24 hours.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure 1,4-disubstituted 1,2,3-triazole product.

-

Data Presentation

Researchers should systematically vary reaction parameters to optimize the yield and purity of the desired product. The following table provides a template for recording and comparing experimental data.

| Entry | Alkyne Substrate | Solvent System | Catalyst Loading (mol%) | Ligand | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | t-BuOH/H₂O (1:1) | 1 | None | 25 | 12 | TBD |

| 2 | Phenylacetylene | t-BuOH/H₂O (1:1) | 1 | THPTA | 25 | 12 | TBD |

| 3 | Propargyl alcohol | DMSO/H₂O (1:1) | 5 | THPTA | 25 | 6 | TBD |